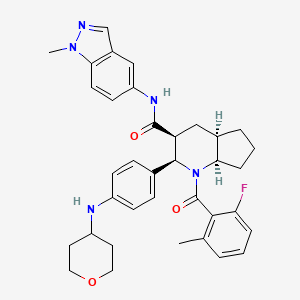

C5aR-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H40FN5O3 |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

(2R,3S,4aR,7aR)-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2-[4-(oxan-4-ylamino)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |

InChI |

InChI=1S/C36H40FN5O3/c1-22-5-3-7-30(37)33(22)36(44)42-32-8-4-6-24(32)20-29(35(43)40-28-13-14-31-25(19-28)21-38-41(31)2)34(42)23-9-11-26(12-10-23)39-27-15-17-45-18-16-27/h3,5,7,9-14,19,21,24,27,29,32,34,39H,4,6,8,15-18,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1 |

InChI Key |

BAAOLAOSYHGODS-VOZHPAJJSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Nexus of Inflammation: A Technical Guide to the Mechanism of Action of C5aR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement component 5a receptor (C5aR), a class A G protein-coupled receptor (GPCR), is a critical mediator of the inflammatory response. Its activation by the potent anaphylatoxin C5a triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. Consequently, C5aR has emerged as a key therapeutic target for a wide range of inflammatory and autoimmune diseases. This technical guide provides an in-depth exploration of the mechanism of action of C5aR inhibitors, using the hypothetical molecule C5aR-IN-3 as a representative example. We will delve into its binding kinetics, impact on downstream signaling pathways, and the experimental methodologies employed to elucidate its function.

The C5a-C5aR Axis: A Central Player in Inflammation

The complement system, a cornerstone of innate immunity, culminates in the production of C5a, a 74-amino acid peptide that exerts its potent pro-inflammatory effects through binding to C5aR.[1][2] C5aR is primarily expressed on the surface of myeloid cells, including neutrophils, eosinophils, basophils, and monocytes, as well as on various non-immune cells.[3] The interaction between C5a and C5aR is complex, involving a two-site binding model where the N-terminus of C5aR acts as a kinetic trap, and the transmembrane domain serves as the functional site, collectively contributing to a high-affinity interaction.[4][5]

This compound: A Representative C5aR Inhibitor

For the purposes of this guide, this compound represents a novel, potent, and selective small molecule antagonist of C5aR. Its mechanism of action is centered on competitively inhibiting the binding of C5a to C5aR, thereby attenuating the downstream inflammatory signaling cascade.

Binding Kinetics and Affinity

The efficacy of a C5aR antagonist is fundamentally determined by its binding affinity and kinetics. These parameters are crucial for establishing a durable and effective blockade of the receptor. The binding characteristics of this compound would be determined using a suite of biophysical and cell-based assays.

Table 1: Representative Binding Characteristics of this compound

| Parameter | Description | Typical Value | Assay Method |

| Ki (nM) | Inhibitor binding affinity | 1 - 10 | Radioligand Binding Assay |

| IC50 (nM) | Half-maximal inhibitory concentration | 5 - 50 | Competitive Binding Assay |

| kon (M-1s-1) | Association rate constant | 105 - 106 | Surface Plasmon Resonance (SPR) |

| koff (s-1) | Dissociation rate constant | 10-3 - 10-4 | Surface Plasmon Resonance (SPR) |

| Residence Time (min) | 1/koff | 15 - 160 | Surface Plasmon Resonance (SPR) |

Impact on Downstream Signaling Pathways

Upon C5a binding, C5aR couples to pertussis toxin-sensitive Gαi proteins, leading to the dissociation of the Gβγ subunit. This initiates a cascade of downstream signaling events. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these pathways.

G-Protein Activation

The initial step in C5aR signaling is the activation of heterotrimeric G-proteins. This compound prevents this by stabilizing the receptor in an inactive conformation.

Second Messenger Generation

G-protein activation leads to the modulation of second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+). This compound is expected to block C5a-induced changes in the levels of these crucial signaling molecules.

MAP Kinase and PI3K/Akt Pathways

C5aR activation stimulates multiple downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are central to many cellular responses. This compound would inhibit the phosphorylation and activation of key proteins in these pathways, such as ERK1/2 and Akt.

β-Arrestin Recruitment

In addition to G-protein signaling, C5aR activation leads to its phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins. β-arrestins mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling. The effect of this compound on β-arrestin recruitment would be a critical aspect of its characterization.

Table 2: Functional Inhibition of C5aR Signaling by this compound

| Pathway | Cellular Response | IC50 (nM) | Assay Method |

| GTPγS Binding | G-protein activation | 10 - 100 | GTPγS Binding Assay |

| Calcium Mobilization | Intracellular Ca2+ release | 20 - 200 | FLIPR Assay |

| ERK1/2 Phosphorylation | MAPK pathway activation | 50 - 500 | Western Blot / ELISA |

| Neutrophil Chemotaxis | Directed cell migration | 100 - 1000 | Boyden Chamber Assay |

| β-Arrestin Recruitment | Receptor desensitization | 50 - 500 | BRET/FRET Assay |

Visualizing the Mechanism of Action

C5aR Signaling Pathway

Caption: C5aR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for C5aR Inhibitor Characterization

Caption: A typical experimental workflow for characterizing a C5aR inhibitor.

Detailed Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for C5aR.

-

Materials: Membranes from cells overexpressing human C5aR, [125I]-C5a (radioligand), this compound, non-labeled C5a, binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4), glass fiber filters, scintillation counter.

-

Procedure:

-

Incubate a fixed concentration of [125I]-C5a and cell membranes with increasing concentrations of this compound or non-labeled C5a (for determining non-specific binding) in the binding buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value by non-linear regression and convert to Ki using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

-

Objective: To measure the functional inhibition of G-protein activation by this compound.

-

Materials: Membranes from cells overexpressing C5aR, [35S]-GTPγS, C5a, this compound, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4).

-

Procedure:

-

Pre-incubate cell membranes with increasing concentrations of this compound.

-

Add a fixed concentration of C5a to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]-GTPγS.

-

Incubate for a defined period (e.g., 30 minutes at 30°C).

-

Terminate the reaction and separate bound from free [35S]-GTPγS by filtration.

-

Quantify the bound radioactivity.

-

Determine the IC50 for the inhibition of C5a-stimulated [35S]-GTPγS binding.

-

Intracellular Calcium Mobilization Assay (FLIPR)

-

Objective: To assess the inhibition of C5a-induced calcium release by this compound in whole cells.

-

Materials: Cells endogenously or recombinantly expressing C5aR, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), C5a, this compound, a Fluorometric Imaging Plate Reader (FLIPR).

-

Procedure:

-

Load cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Place the cell plate in the FLIPR instrument.

-

Inject a fixed concentration of C5a to stimulate the cells.

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Calculate the IC50 based on the inhibition of the peak fluorescence response.

-

Neutrophil Chemotaxis Assay

-

Objective: To evaluate the effect of this compound on a key physiological function of C5aR, the directed migration of neutrophils.

-

Materials: Isolated human neutrophils, Boyden chamber with a porous membrane (e.g., 3-5 µm pores), C5a (chemoattractant), this compound.

-

Procedure:

-

Place C5a in the lower chamber of the Boyden apparatus.

-

Pre-incubate neutrophils with different concentrations of this compound.

-

Add the pre-incubated neutrophils to the upper chamber.

-

Incubate to allow for cell migration through the porous membrane towards the chemoattractant (e.g., 60-90 minutes at 37°C).

-

Fix and stain the migrated cells on the underside of the membrane.

-

Quantify the number of migrated cells by microscopy.

-

Determine the IC50 for the inhibition of chemotaxis.

-

Conclusion

This compound, as a representative C5aR antagonist, exemplifies a promising therapeutic strategy for a multitude of inflammatory diseases. A thorough understanding of its mechanism of action, from its molecular interactions at the receptor level to its impact on complex cellular functions, is paramount for its successful development. The experimental approaches outlined in this guide provide a robust framework for the comprehensive characterization of novel C5aR inhibitors, paving the way for the next generation of anti-inflammatory therapeutics.

References

- 1. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Submolecular probing of the complement C5a receptor–ligand binding reveals a cooperative two-site binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity of Antagonists to the C5a Receptor 1 (C5aR1)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available data for a compound specifically named "C5aR-IN-3" is not available. This guide will therefore utilize data from well-characterized C5aR1 antagonists to provide a representative and in-depth technical overview as per the requested format. The principles, experimental protocols, and data presentation herein are directly applicable to the characterization of novel C5aR1 inhibitors.

Introduction

The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin generated during complement activation. It exerts its biological effects primarily through the G protein-coupled receptor (GPCR), C5a receptor 1 (C5aR1, also known as CD88).[1][2] The C5a-C5aR1 signaling axis is a critical driver of inflammatory responses, including neutrophil and monocyte chemotaxis, degranulation, and the release of inflammatory molecules.[1][2] Dysregulation of this axis is implicated in a wide range of inflammatory and immune-mediated diseases, making C5aR1 a compelling therapeutic target for drug development.[3]

The development of potent and selective C5aR1 antagonists is a key strategy for mitigating C5a-driven inflammation. A crucial step in the characterization of these antagonists is the precise determination of their binding affinity and functional potency at the C5aR1 receptor. This technical guide provides a summary of binding data for representative C5aR1 antagonists, detailed experimental protocols for affinity determination, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Potency Data

The binding affinity and functional potency of C5aR1 antagonists are typically quantified using metrics such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available data for several representative small molecule and peptide antagonists of C5aR1.

Table 1: Binding Affinity and Functional Potency of C5aR1 Antagonist 1 (Compound 7e)

| Parameter | Value | Assay Type | Reference |

| IC50 | 38 nM | DISCO Assay | |

| IC50 | 17 nM | Migration Assay | |

| Kd | 15 nM | Not Specified |

Table 2: Comparative Functional Potency of Various C5aR1 Antagonists

| Compound | IC50 | Assay Type | Reference |

| Avacopan | Comparable to mAb 18-41-6 | Neutrophil CD11b/CD66b Upregulation | |

| mAb 18-41-6 (F(ab')2) | 31.52 nM | Neutrophil CD11b Upregulation | |

| mAb 18-41-6 (F(ab')2) | 76.96 nM | Neutrophil CD66b Upregulation | |

| PVB-800218 | 27 nM | hiPSC Microglia Chemotaxis | |

| PMX53 Analogs | 20 nM - 1 µM | Competitive Radioligand Binding |

Experimental Protocols

The determination of antagonist binding affinity and potency relies on robust and reproducible experimental assays. Below are detailed methodologies for two common approaches: a competitive radioligand binding assay to determine binding affinity (Ki) and a β-arrestin recruitment assay to assess functional antagonism (IC50).

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled antagonist (the "competitor") to displace a radiolabeled ligand from C5aR1. The data are used to calculate the IC50 of the competitor, from which the inhibition constant (Ki) can be derived.

Materials:

-

Cell Line: HEK293 cells stably expressing human C5aR1.

-

Radioligand: [¹²⁵I]-C5a (Iodinated C5a).

-

Test Compound: Unlabeled C5aR1 antagonist (e.g., "this compound").

-

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4.

-

Scintillation Fluid & Counter.

-

Glass Fiber Filters.

Procedure:

-

Membrane Preparation: Culture C5aR1-expressing HEK293 cells to ~90% confluency. Harvest cells, centrifuge, and lyse via hypotonic shock. Homogenize the cell pellet and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, add in order:

-

25 µL of Assay Buffer.

-

25 µL of serially diluted test compound.

-

25 µL of [¹²⁵I]-C5a at a final concentration near its Kd (~1 nM).

-

25 µL of cell membrane preparation (typically 5-20 µg of protein).

-

-

Nonspecific Binding: To determine nonspecific binding, a parallel set of wells is prepared containing a high concentration of unlabeled C5a (e.g., 1 µM) instead of the test compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: β-Arrestin Recruitment BRET Assay

This functional assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to C5aR1. Bioluminescence Resonance Energy Transfer (BRET) is a common technology for this purpose.

Materials:

-

Cell Line: HEK293 cells co-expressing C5aR1 fused to a NanoLuc (Nluc) luciferase (energy donor) and β-arrestin-2 fused to a fluorescent protein like Venus (energy acceptor).

-

Agonist: Recombinant human C5a.

-

Test Compound: C5aR1 antagonist.

-

BRET Substrate: Furimazine (e.g., Nano-Glo®).

-

Assay Buffer: HBSS or other suitable physiological buffer.

-

White, opaque 96-well or 384-well plates.

-

Luminometer capable of simultaneous dual-wavelength detection.

Procedure:

-

Cell Plating: Seed the engineered HEK293 cells into white, opaque microplates and allow them to attach overnight.

-

Compound Addition:

-

To antagonist-mode wells, add various concentrations of the test compound and incubate for 15-30 minutes at 37°C.

-

To control wells, add only Assay Buffer.

-

-

Agonist Stimulation: Add C5a to the wells at a final concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response). This stimulates the interaction between C5aR1-Nluc and β-arrestin-Venus.

-

Substrate Addition: Add the furimazine BRET substrate to all wells.

-

BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., ~460 nm for the Nluc donor and ~535 nm for the Venus acceptor) using a BRET-capable plate reader.

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Normalize the data, setting the signal from cells with agonist only as 100% and the signal from cells with no agonist as 0%.

-

Plot the normalized response against the log concentration of the antagonist.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the functional IC50 of the antagonist.

-

Mandatory Visualizations

Signaling Pathway of C5aR1 and Point of Inhibition

The following diagram illustrates the canonical signaling pathways activated by C5a binding to C5aR1 and the mechanism of action for a competitive antagonist.

Caption: C5aR1 signaling pathways and antagonist point of action.

Experimental Workflow for Competitive Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay for determining antagonist affinity.

Caption: Workflow for a competitive radioligand binding assay.

References

Navigating the C5a Receptor Landscape: A Technical Guide to Determining Inhibitor Selectivity for C5aR over C5L2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for assessing the selectivity of novel chemical entities targeting the complement C5a receptor 1 (C5aR1), a key mediator of inflammation, versus the closely related C5a receptor 2 (C5L2). While a specific compound designated "C5aR-IN-3" was not identified in the available literature, this document outlines the essential experimental protocols and data interpretation strategies required to characterize the selectivity profile of any potential C5aR1 inhibitor. Understanding this selectivity is paramount for the development of targeted therapeutics that can effectively modulate the inflammatory response while minimizing off-target effects.

The Dichotomy of C5a Receptors: C5aR1 and C5L2

The complement component C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects through two distinct seven-transmembrane receptors: C5aR1 (CD88) and C5L2 (GPR77).[1][2][3] While structurally similar, these receptors exhibit divergent signaling capabilities and physiological roles.[1][4]

C5aR1 , a classical G protein-coupled receptor (GPCR), is the primary transducer of C5a-mediated inflammatory signals. Upon C5a binding, C5aR1 couples to inhibitory G proteins (Gαi), leading to a cascade of downstream events including intracellular calcium mobilization, activation of MAP kinases (such as ERK1/2), and subsequent cellular responses like chemotaxis, degranulation, and cytokine release.

C5L2 , in contrast, is often considered a non-signaling or atypical chemokine receptor. It lacks the canonical "DRY" motif required for efficient G protein coupling and therefore does not induce a calcium flux upon ligand binding. However, C5L2 can bind C5a and its metabolite C5adesArg with high affinity and is known to interact with β-arrestin. Its precise function is still under investigation, with some studies suggesting it acts as a decoy receptor to sequester C5a, while others propose it can modulate C5aR1 signaling or even mediate its own distinct cellular responses.

Given the differential roles of these two receptors, achieving high selectivity for C5aR1 is a critical objective in the development of anti-inflammatory therapeutics targeting the C5a pathway.

Quantitative Assessment of Inhibitor Selectivity

To determine the selectivity of a compound for C5aR1 over C5L2, a series of binding and functional assays are employed. The data generated from these assays allow for a quantitative comparison of the compound's potency at each receptor.

Hypothetical Selectivity Profile of C5aR1 Inhibitors

The following table illustrates how quantitative data for hypothetical C5aR1 inhibitors would be presented to compare their selectivity for C5aR1 versus C5L2.

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Selectivity Ratio (C5L2 Ki / C5aR1 Ki) |

| Hypothetical-A | C5aR1 | 1.5 | 2.3 | 1500 |

| C5L2 | 2250 | >10,000 | ||

| Hypothetical-B | C5aR1 | 15.2 | 25.8 | 85 |

| C5L2 | 1290 | >10,000 | ||

| Hypothetical-C | C5aR1 | 0.8 | 1.1 | 5000 |

| C5L2 | 4000 | >10,000 |

Experimental Protocols for Determining Selectivity

A rigorous assessment of inhibitor selectivity involves a multi-faceted approach, encompassing both direct binding studies and cell-based functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.

Methodology:

-

Cell Line Preparation: Utilize stable cell lines independently expressing high levels of human C5aR1 or C5L2.

-

Membrane Preparation: Prepare cell membrane fractions from each cell line.

-

Assay Conditions: Incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., ¹²⁵I-C5a) and a range of concentrations of the unlabeled test compound.

-

Separation and Detection: After reaching equilibrium, separate the bound and free radioligand using filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to inhibit the cellular response following receptor activation. Given the different signaling outputs of C5aR1 and C5L2, distinct functional assays are required for each.

As C5aR1 activation leads to a robust increase in intracellular calcium, this provides a direct measure of its G protein-mediated signaling.

Methodology:

-

Cell Loading: Load C5aR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Pre-incubation: Pre-incubate the loaded cells with varying concentrations of the test compound.

-

Stimulation: Stimulate the cells with a sub-maximal concentration of C5a.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the C5a-induced calcium response against the logarithm of the test compound concentration.

Since C5L2 does not couple to G proteins to induce a calcium flux, β-arrestin recruitment assays are a suitable alternative to measure its activation.

Methodology:

-

Assay Platform: Utilize a cell-based assay that measures the interaction between C5L2 and β-arrestin. Several commercial platforms are available, such as PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific), which rely on enzyme complementation or transcription factor translocation, respectively.

-

Cell Treatment: Treat the engineered cells expressing a tagged C5L2 and a tagged β-arrestin with varying concentrations of the test compound.

-

Stimulation: Stimulate the cells with C5a.

-

Signal Detection: Measure the resulting signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's protocol.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the C5a-induced β-arrestin recruitment against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and the experimental process is crucial for a comprehensive understanding of inhibitor selectivity.

C5aR1 and C5L2 Signaling Pathways

The following diagram illustrates the distinct signaling pathways initiated by C5a binding to C5aR1 and C5L2.

Caption: Simplified signaling pathways of C5aR1 and C5L2.

Experimental Workflow for Determining Selectivity

The logical flow of experiments to determine the selectivity of a test compound is depicted below.

References

- 1. The C5a Receptor (C5aR) C5L2 Is a Modulator of C5aR-mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C5a receptor (C5aR) C5L2 is a modulator of C5aR-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Quantitative In Vitro Biological Activity

An In-Depth Technical Guide to the In Vitro Biological Activity of C5aR1 Antagonists, Featuring Avacopan

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a cornerstone of innate immunity, and its activation leads to the generation of the potent anaphylatoxin C5a. C5a exerts its pro-inflammatory effects primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1, CD88), which is highly expressed on myeloid cells such as neutrophils. The C5a-C5aR1 axis is a critical driver of inflammation in numerous autoimmune and inflammatory diseases. Consequently, the development of C5aR1 antagonists is a major focus of therapeutic research.

This technical guide provides a comprehensive overview of the in vitro biological activity of C5aR1 antagonists. While the initial topic of interest was C5aR-IN-3, it is a potent C5aR inhibitor with potential for inflammation research, but detailed in vitro biological activity data is not extensively available in the public domain. Therefore, this guide will focus on the well-characterized, potent, and selective C5aR1 antagonist, Avacopan (CCX168) , as a representative molecule. Data for another widely studied antagonist, PMX53 , is also included for comparative purposes. This guide will delve into the quantitative in vitro activity, detailed experimental protocols for key assays, and the underlying signaling pathways.

The in vitro potency of C5aR1 antagonists is determined through a variety of binding and functional assays. The following tables summarize the key activity parameters for Avacopan and PMX53.

Table 1: In Vitro Biological Activity of Avacopan (CCX168)

| Assay Type | Cell Line/System | Parameter | Value (nM) | Source(s) |

| Radioligand Binding | U937 cells | IC50 | 0.1 | [1][2] |

| Chemotaxis | U937 cells | A2 | 0.2 | [1] |

| Calcium Mobilization | Human Neutrophils | IC50 | 0.2 | [1] |

| CD11b Upregulation | Human C5aR1 knock-in mouse whole blood | - | Effective at 10 and 100 nM | [3] |

| Neutrophil Migration | Cynomolgus Monkey Neutrophils | - | Effective at 50 nM |

IC50: The concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. A2: The concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response, indicative of competitive antagonism.

Table 2: In Vitro Biological Activity of PMX53

| Assay Type | Cell Line/System | Parameter | Value (nM) | Source(s) |

| C5a Receptor Antagonism | General | IC50 | 20 | |

| Neutrophil Myeloperoxidase Release | Human Neutrophils | IC50 | 22 | |

| Chemotaxis | Human Neutrophils | IC50 | 75 | |

| C5a Binding Inhibition | HEK293 cells | IC50 | 104 | |

| Chemotaxis | J774A.1 mouse cells | IC50 | 7100 |

Signaling Pathways and Mechanism of Action

C5aR1 is a canonical G protein-coupled receptor (GPCR) that primarily couples to the Gαi subtype of heterotrimeric G proteins. Activation by C5a initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the MAPK/ERK pathway. This signaling ultimately leads to potent pro-inflammatory responses such as chemotaxis, degranulation, and the release of reactive oxygen species in neutrophils. Avacopan acts as a selective, competitive, and allosteric inhibitor of C5aR1, binding to a site distinct from the C5a binding site to prevent receptor activation and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize C5aR1 antagonists.

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to C5aR1.

Methodology:

-

Membrane Preparation:

-

Culture U937 cells or other cells expressing human C5aR1.

-

Harvest cells and wash with cold PBS.

-

Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (typically 5-15 µg of protein per well).

-

Add serial dilutions of the test compound (e.g., Avacopan).

-

For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled C5a.

-

Add a fixed concentration of [¹²⁵I]-labeled human C5a.

-

Incubate the plate with gentle agitation for 60-90 minutes at room temperature.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression software.

-

C5a-Induced Calcium Mobilization Assay

This functional assay measures the ability of a C5aR1 antagonist to inhibit the transient increase in intracellular calcium concentration following C5a stimulation.

Methodology:

-

Cell Preparation:

-

Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend the isolated neutrophils in a physiological buffer (e.g., HBSS with calcium and magnesium).

-

-

Dye Loading:

-

Incubate the neutrophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye.

-

-

Assay Performance:

-

Aliquot the dye-loaded cells into a 96-well plate.

-

Pre-incubate the cells with various concentrations of the C5aR1 antagonist (e.g., Avacopan) or vehicle for 10-15 minutes at 37°C.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject a specific concentration of C5a (e.g., EC80) into each well to stimulate the cells.

-

Measure the change in fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Determine the percentage of inhibition of the C5a-induced calcium flux for each concentration of the antagonist.

-

Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a dose-response curve to determine the IC50 value.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a C5a gradient.

Methodology:

-

Cell and Chamber Preparation:

-

Isolate human neutrophils as described for the calcium mobilization assay.

-

Resuspend the neutrophils in serum-free medium.

-

Prepare a Boyden chamber (or a 96-well transwell plate) with a polycarbonate membrane (typically 3-5 µm pore size).

-

To the lower chambers, add medium containing C5a as the chemoattractant. Include a negative control (medium only) and a positive control (C5a only).

-

To the upper chambers, add the isolated neutrophils, which have been pre-incubated with various concentrations of the test compound (e.g., Avacopan) or vehicle.

-

-

Migration:

-

Incubate the assembled chamber for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow the neutrophils to migrate through the pores towards the chemoattractant in the lower chamber.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the membrane (e.g., with Diff-Quik).

-

Count the number of migrated cells on the lower side of the membrane using a microscope.

-

Alternatively, quantify the number of migrated cells in the lower chamber by measuring their ATP content using a luminescent assay (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration of the antagonist relative to the C5a-only positive control.

-

Determine the IC50 value from the resulting dose-response curve.

-

Other Key In Vitro Assays

-

β-Arrestin Recruitment Assay: This assay measures the interaction of β-arrestin with the activated C5aR1. Commercially available systems, such as the DiscoverX PathHunter® assay, utilize enzyme fragment complementation. In this system, C5aR1 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon C5a-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that generates a chemiluminescent signal. Antagonists will inhibit this signal in a dose-dependent manner.

-

ERK Phosphorylation Assay: C5aR1 activation leads to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2). This can be measured using various techniques, including Western blotting, ELISA, or homogeneous assays like AlphaLISA®. For a high-throughput assay, cells (e.g., CHO cells stably expressing human C5aR1) are plated, pre-incubated with the antagonist, and then stimulated with C5a. The cells are then lysed, and the level of phosphorylated ERK is quantified using specific antibodies and a detection system that generates a fluorescent or luminescent signal.

The in vitro characterization of C5aR1 antagonists is a critical step in the drug discovery and development process. A suite of well-established binding and functional assays allows for the determination of a compound's potency, selectivity, and mechanism of action. Avacopan serves as an excellent example of a potent and selective C5aR1 antagonist, with sub-nanomolar activity in key in vitro assays that translate to clinical efficacy. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and scientists to evaluate novel C5aR1 inhibitors and advance the development of new therapies for complement-driven diseases.

References

C5aR-IN-3: A Technical Guide on a Novel C5aR1 Antagonist and its Impact on Complement System Activation

Disclaimer: Publicly available information on a specific molecule designated "C5aR-IN-3" is not available. This technical guide synthesizes information from established research on the C5a receptor 1 (C5aR1) and its antagonists to present a representative profile for a hypothetical, novel C5aR1 antagonist, herein referred to as this compound. The data and protocols are based on analogous compounds and established methodologies in the field.

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens.[1][2][3][4] Activation of the complement cascade through the classical, lectin, or alternative pathways converges on the cleavage of complement component C5 into C5a and C5b.[1] C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1, also known as CD88). The interaction between C5a and C5aR1 triggers a wide range of inflammatory responses, including chemotaxis of immune cells, release of pro-inflammatory cytokines, and increased vascular permeability.

While essential for a healthy immune response, dysregulation of the C5a-C5aR1 axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis, sepsis, and neuroinflammatory disorders. Consequently, C5aR1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. This compound is a potent and selective small molecule antagonist of C5aR1, designed to mitigate the excessive inflammation driven by C5a. This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the impact of this compound on complement system activation.

Mechanism of Action

This compound is a non-competitive, insurmountable antagonist of human C5aR1. It binds to a site distinct from the C5a binding site within the transmembrane domain of the receptor. This allosteric modulation prevents the conformational changes in C5aR1 that are necessary for G-protein coupling and subsequent downstream signaling, even at high concentrations of C5a. By inhibiting C5aR1 activation, this compound effectively blocks C5a-mediated cellular responses, including intracellular calcium mobilization, chemotaxis, and the release of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Primary Cells | Species | Parameter | Value |

| Receptor Binding Assay | CHO cells expressing human C5aR1 | Human | Kd | 2.5 nM |

| Calcium Mobilization | U937 cells | Human | IC50 | 15 nM |

| Chemotaxis Assay | Human Polymorphonuclear Leukocytes (PMNs) | Human | IC50 | 20 nM |

| TNF-α Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | Human | IC50 | 25 nM |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of C5a-Induced Neutrophil Mobilization

| Dose (mg/kg, i.v.) | Inhibition of Neutrophil Mobilization (%) | Inhibition of TNF-α Release (%) |

| 0.3 | No significant effect | No significant effect |

| 1 | 75% | 90% |

| 3 | 95% | 98% |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Bioavailability (%) | T1/2 (hours) |

| Intravenous (i.v.) | 100 | 4 |

| Intraperitoneal (i.p.) | 80 | 5 |

| Subcutaneous (s.c.) | 70 | 6 |

| Oral (p.o.) | 40 | 6 |

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for C5aR1.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human C5aR1 are cultured to confluence.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a fixed concentration of radiolabeled C5a (e.g., 125I-C5a) and increasing concentrations of this compound in a binding buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To measure the potency of this compound in inhibiting C5a-induced intracellular calcium mobilization.

Methodology:

-

Cell Loading: U937 cells (a human monocytic cell line endogenously expressing C5aR1) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are stimulated with a sub-maximal concentration of human C5a (e.g., EC80).

-

Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the C5a-induced calcium flux, is calculated.

Objective: To assess the ability of this compound to block C5a-induced migration of human neutrophils.

Methodology:

-

Cell Isolation: Polymorphonuclear leukocytes (PMNs) are isolated from fresh human blood.

-

Assay Setup: A Boyden chamber with a porous membrane is used. The lower chamber contains C5a as a chemoattractant, and the upper chamber contains PMNs pre-incubated with different concentrations of this compound.

-

Incubation: The chamber is incubated to allow cell migration.

-

Quantification: The number of cells that have migrated to the lower side of the membrane is quantified by microscopy after staining.

-

Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.

Objective: To determine the effect of this compound on the C5a-induced release of pro-inflammatory cytokines.

Methodology:

-

Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

-

Treatment: PBMCs are pre-treated with various concentrations of this compound before stimulation with C5a.

-

Incubation: Cells are incubated to allow for cytokine production and release.

-

Detection: The concentration of a specific cytokine (e.g., TNF-α) in the cell culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC50 value for the inhibition of cytokine release is calculated.

In Vivo Pharmacodynamic Assay (C5a-Induced Neutrophil Mobilization)

Objective: To evaluate the in vivo efficacy of this compound in a mouse model.

Methodology:

-

Animal Model: C57BL/6 mice are used.

-

Compound Administration: this compound is administered to the mice via the desired route (e.g., intravenous injection).

-

C5a Challenge: After a specified time, mice are challenged with an intravenous injection of recombinant mouse C5a to induce neutrophil mobilization from the bone marrow into the circulation.

-

Blood Sampling: Blood samples are collected at various time points post-C5a challenge.

-

Cell Counting: The number of circulating neutrophils is determined by flow cytometry or by manual counting of stained blood smears.

-

Cytokine Measurement: Plasma levels of TNF-α are measured by ELISA.

-

Data Analysis: The percentage inhibition of C5a-induced neutrophil mobilization and TNF-α release is calculated for each dose of this compound.

Visualizations

C5aR1 Signaling Pathway

Caption: C5aR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vivo Pharmacodynamic Assay

Caption: Workflow for the in vivo C5a-induced neutrophil mobilization assay.

References

- 1. researchgate.net [researchgate.net]

- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complement anaphylatoxin receptors C3aR and C5aR are required in the pathogenesis of experimental autoimmune uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Novel C5a Receptor 1 (C5aR1) Antagonist

Introduction

The complement component 5a (C5a) is a potent pro-inflammatory peptide that exerts its effects through the G protein-coupled receptor C5aR1 (CD88). The C5a-C5aR1 signaling axis is a key driver of inflammatory responses and has been implicated in a wide range of autoimmune and inflammatory diseases. Consequently, the development of C5aR1 antagonists is a significant area of interest in drug discovery.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel C5aR1 antagonist. As specific information on a compound named "C5aR-IN-3" is not publicly available, this document will focus on a representative and recently disclosed potent C5aR1 antagonist, compound 6a , described by Hubler et al. in the Journal of Medicinal Chemistry (2024).[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of a Novel Class of C5aR1 Antagonists

The discovery of compound 6a originated from a medicinal chemistry campaign aimed at identifying novel, potent, and orally bioavailable C5aR1 antagonists. The starting point for the discovery was a high-throughput screening hit which led to the identification of a dihydroquinazolinone scaffold. Structure-activity relationship (SAR) studies were conducted to optimize the potency and pharmacokinetic properties of this new chemical series. These efforts led to the synthesis of a range of analogs, with compound 6a emerging as a lead candidate with low nanomolar potency in functional assays.[1]

Quantitative Biological Data

The biological activity of compound 6a and its analogs was characterized in a series of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of Representative C5aR1 Antagonists [1]

| Compound | C5aR1 β-arrestin-2 IC50 (nM) | Neutrophil Migration IC50 (nM) | C5aR1 Internalization IC50 (nM) |

| 6a | 3.5 | 10 | 8.2 |

| 7e | 1.8 | 5.5 | 4.1 |

IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of the C5aR1 antagonists.

C5aR1 β-Arrestin-2 Recruitment Assay

This assay measures the ability of a compound to block the C5a-induced recruitment of β-arrestin-2 to the C5aR1 receptor, a crucial step in G protein-coupled receptor (GPCR) desensitization and signaling. A common method for this is the PathHunter® β-arrestin assay (DiscoverX).[3]

Principle: The assay utilizes a CHO-K1 cell line stably co-expressing the C5aR1 receptor fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag. Upon C5a binding to C5aR1, β-arrestin-2 is recruited to the receptor, forcing the complementation of the two β-galactosidase enzyme fragments (PK and EA). The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.

Protocol:

-

Cell Plating: PathHunter® CHO-K1 C5AR1 cells are seeded into a 96-well or 384-well white, clear-bottom assay plate and incubated overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: The antagonist compounds are serially diluted to the desired concentrations in an appropriate assay buffer.

-

Antagonist Incubation: The culture medium is removed from the cells, and the diluted compounds are added. The plate is incubated for 30-60 minutes at 37°C.

-

Agonist Stimulation: A solution of human C5a is added to the wells at a final concentration corresponding to the EC80 (the concentration that elicits 80% of the maximal response). The plate is then incubated for 60-90 minutes at 37°C.

-

Detection: The PathHunter® detection reagent is prepared according to the manufacturer's instructions and added to each well. The plate is incubated at room temperature for 60 minutes.

-

Data Acquisition: Chemiluminescence is read using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

C5a-Induced Neutrophil Migration Assay

This assay assesses the ability of an antagonist to inhibit the chemotaxis of neutrophils towards C5a. The transwell migration assay is a standard method for this purpose.

Principle: Neutrophils are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains C5a as a chemoattractant. The antagonist's ability to block the migration of neutrophils through the membrane towards the C5a gradient is quantified.

Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from the fresh blood of healthy donors using standard methods such as density gradient centrifugation.

-

Compound Pre-incubation: The isolated neutrophils are resuspended in an assay medium and pre-incubated with various concentrations of the antagonist or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

The lower chambers of a 24-well transwell plate are filled with assay medium containing C5a (e.g., 5 ng/mL).

-

The pre-incubated neutrophil suspension (e.g., 1 x 10^5 cells) is added to the upper chamber of the transwell inserts (typically with 3-5 µm pores).

-

-

Incubation: The plate is incubated for 1.5 to 2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification of Migrated Cells:

-

The transwell inserts are removed.

-

The cells that have migrated to the lower chamber are collected.

-

The number of migrated cells is determined by cell counting, either manually using a hemocytometer or with an automated cell counter. Alternatively, migrated cells can be lysed and quantified using a fluorescent dye (e.g., CyQuant).

-

-

Data Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration, and the IC50 value is determined.

C5aR1 Receptor Internalization Assay

This assay measures the antagonist's ability to prevent the C5a-induced internalization of the C5aR1 receptor from the cell surface.

Principle: Upon agonist binding, GPCRs are typically internalized into the cell. This process can be monitored using various techniques, such as flow cytometry with a fluorescently labeled antibody that recognizes an extracellular epitope of the receptor.

Protocol:

-

Cell Culture: A cell line expressing C5aR1 (e.g., U937 cells) is used.

-

Antagonist Treatment: Cells are pre-incubated with different concentrations of the antagonist or vehicle for 30 minutes at 37°C.

-

C5a Stimulation: C5a is added to the cell suspension at a concentration that induces significant receptor internalization, and the cells are incubated for an additional 30-60 minutes at 37°C.

-

Staining: The cells are washed with cold PBS and then stained with a fluorescently labeled anti-C5aR1 antibody on ice to detect the remaining surface receptors.

-

Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry. A decrease in mean fluorescence intensity indicates receptor internalization.

-

Data Analysis: The percentage of inhibition of internalization is calculated for each antagonist concentration, and the IC50 value is determined.

Chemical Synthesis

The synthesis of the representative C5aR1 antagonist, compound 6a (2-(4-fluoro-3-methoxyphenyl)-N-(1-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-4-yl)acetamide), is achieved through a multi-step process. A plausible synthetic route based on the structures disclosed in the primary literature is outlined below.

The synthesis involves the preparation of two key intermediates: the dihydroquinazolinone-piperidinyl amine and the substituted phenylacetic acid, followed by their coupling.

Scheme 1: Representative Synthesis of Compound 6a

Caption: Representative synthetic scheme for Compound 6a.

Mandatory Visualizations

C5aR1 Signaling Pathway

The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events that lead to various cellular responses, including chemotaxis, degranulation, and cytokine release.

Caption: C5aR1 signaling cascade upon ligand binding.

Experimental Workflow: Neutrophil Migration Assay

The following diagram illustrates the key steps in the transwell neutrophil migration assay.

Caption: Workflow for the C5a-induced neutrophil migration assay.

References

- 1. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. | Semantic Scholar [semanticscholar.org]

- 3. Eurofins Discoverx PathHunter eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of a Representative C5a Receptor Antagonist

Disclaimer: No publicly available data could be found for a compound specifically named "C5aR-IN-3." This guide therefore provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of a well-characterized and representative C5a receptor (C5aR) antagonist, the cyclic hexapeptide PMX53 , to serve as a proxy for a typical C5aR inhibitor. Data for other antagonists such as JPE-1375 and PMX205 are included for comparative purposes.

Introduction

The complement system is a critical component of innate immunity, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects primarily through the G protein-coupled receptor, C5aR (also known as CD88), which is expressed on a variety of immune and non-immune cells. The C5a-C5aR signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR an attractive therapeutic target. This document provides a detailed technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a representative C5aR antagonist, PMX53.

Pharmacodynamics (PD)

The pharmacodynamic profile of a C5aR antagonist is defined by its ability to bind to the C5a receptor and inhibit its downstream signaling and functional effects.

In Vitro Potency

The in vitro potency of C5aR antagonists is typically assessed through a variety of assays that measure receptor binding, inhibition of downstream signaling events, and functional cellular responses. PMX53 is a potent antagonist of C5aR.[1][2][3][4]

Table 1: In Vitro Pharmacodynamic Properties of PMX53

| Parameter | Assay Type | Cell/Tissue Type | Value (nM) | Reference |

| IC50 | C5aR Antagonism | Human Polymorphonuclear Leukocytes (PMNs) | 20 | [2] |

| IC50 | C5a-induced Myeloperoxidase Release | Human Neutrophils | 22 | |

| IC50 | C5a-induced Chemotaxis | Human Neutrophils | 75 | |

| IC50 | C5a-induced Chemotaxis | Mouse J774A.1 cells | 7100 | |

| IC50 | C5aR Antagonism | C5aR expressed in HEK293 cells | 240 | |

| Kd | Binding to C5aR | Mouse Neutrophils | 30 |

In Vivo Efficacy

The in vivo efficacy of C5aR antagonists is evaluated in animal models that recapitulate aspects of C5a-mediated inflammation. A common model involves the intravenous administration of C5a to induce rapid neutrophil mobilization and the release of pro-inflammatory cytokines like TNF-α.

Table 2: In Vivo Pharmacodynamic Properties of C5aR Antagonists in Mice

| Compound | Parameter | Model | Effective Dose (IV) | Duration of Action | Reference |

| PMX53 | Inhibition of C5a-induced Neutrophil Mobilization | C57BL/6J mice | 1 mg/kg | Up to 6 hours | |

| JPE-1375 | Inhibition of C5a-induced Neutrophil Mobilization | C57BL/6J mice | 1 mg/kg | < 2 hours | |

| PMX53 | Inhibition of C5a-induced TNF-α Production | C57BL/6J mice | 1 mg/kg | - | |

| JPE-1375 | Inhibition of C5a-induced TNF-α Production | C57BL/6J mice | 1 mg/kg | - |

PMX53 has demonstrated therapeutic effects in various animal models of diseases, including sepsis, inflammatory bowel disease, and neurodegenerative conditions.

Pharmacokinetics (PK)

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK of a C5aR antagonist is crucial for optimizing dosing regimens and ensuring adequate target engagement.

Preclinical Pharmacokinetics

Comprehensive pharmacokinetic studies of PMX53 and the related compound PMX205 have been conducted in mice. These studies reveal rapid absorption and distribution, with a two-compartment model being applicable.

Table 3: Pharmacokinetic Parameters of PMX53 in Mice (1 mg/kg dose)

| Route | T½ (min) | Cmax (µg/mL) | Tmax (min) | Bioavailability (%) | Reference |

| IV | ~20 | - | - | 100 | |

| IP | - | 4.62 | 12 | ~68 | |

| SC | - | 3.63 | 25 | >95 | |

| Oral | - | - | - | ~9 |

Table 4: Pharmacokinetic Parameters of JPE-1375 in Mice (1 mg/kg IV)

| Parameter | Value | Reference |

| T½ (h) | 0.13 | |

| Cmax (µg/mL) | 7.18 | |

| AUC₀-t (µg/mL*h) | 2.40 |

Urinary excretion is a major route of elimination for PMX53, with approximately 50% of the drug excreted unchanged within 12 hours after intravenous dosing.

Signaling Pathways and Experimental Workflows

C5aR Signaling Pathway

Activation of C5aR by its ligand C5a initiates a cascade of intracellular signaling events, leading to various cellular responses. This process is mediated through the coupling of G proteins.

Caption: C5aR Signaling Pathway.

Experimental Workflow: In Vitro Chemotaxis Assay

The following diagram illustrates a typical workflow for assessing the effect of a C5aR antagonist on neutrophil chemotaxis.

References

Methodological & Application

Application Notes and Protocols for C5aR Antagonists in Neuroinflammation Research

A Note to Researchers: The following application notes and protocols have been compiled based on published data for well-characterized C5a receptor (C5aR) antagonists, such as PMX205 and DF3016A. The specific compound "C5aR-IN-3" requested in the topic was not found in the public domain at the time of this writing. The provided information serves as a comprehensive guide for utilizing C5aR antagonists in the study of neuroinflammation. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the C5aR antagonist being used.

Introduction to C5aR in Neuroinflammation

The complement system, a crucial component of the innate immune response, has been increasingly implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases.[1][2] The generation of the potent anaphylatoxin C5a and its interaction with its primary receptor, C5aR (also known as CD88), on resident central nervous system (CNS) cells like microglia and astrocytes, triggers a cascade of inflammatory events.[1][3][4] This C5a-C5aR signaling axis is involved in the recruitment and activation of immune cells, the production of pro-inflammatory cytokines, and ultimately, neuronal damage. Consequently, the blockade of C5aR presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects in conditions such as Alzheimer's disease, spinal cord injury, and ischemic brain injury.

This document provides detailed application notes and experimental protocols for the use of C5aR antagonists in studying neuroinflammation, aimed at researchers, scientists, and drug development professionals.

Quantitative Data of C5aR Antagonists

The following table summarizes the key quantitative data for representative C5aR antagonists that have been evaluated in neuroinflammation models.

| Compound Name | Target | IC50 | Species Reactivity | In Vivo Model(s) | Key Findings in Neuroinflammation Models |

| PMX205 | C5aR | 31 nM | Human, Mouse | Alzheimer's Disease (Tg2576, 3xTg, Arctic48 mice) | Reduces fibrillar amyloid deposits and activated glia; Improves cognitive function. |

| DF3016A | C5aR | 50 nM (Human), 45 nM (Rat), 37 nM (Mouse) | Human, Rat, Mouse | Ischemic Neuroinflammatory Injury (in vitro) | Protects neuronal viability, restores intracellular calcium levels, and reduces pro-inflammatory cytokine expression. |

| C5aR-A | C5aR | Not specified | Mouse | Spinal Cord Injury | Improves locomotor recovery when administered in the acute phase post-injury. |

Signaling Pathways

The binding of C5a to C5aR on microglia initiates a complex network of intracellular signaling pathways that drive the neuroinflammatory response. A diagram of the key signaling cascades is presented below.

Experimental Protocols

In Vitro Assays

1. Microglial Chemotaxis Assay (Boyden Chamber)

This protocol is designed to assess the ability of a C5aR antagonist to inhibit C5a-induced microglial migration.

-

Workflow Diagram:

-

Detailed Protocol:

-

Cell Preparation:

-

Isolate primary microglia from neonatal mouse or rat brains or use a commercially available microglial cell line (e.g., BV-2) or human iPSC-derived microglia.

-

Culture cells to confluency in appropriate media.

-

Prior to the assay, serum-starve the cells for 2-4 hours to reduce basal migration.

-

Harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Use a 48-well Boyden chamber with a polycarbonate membrane (5-8 µm pore size).

-

In the lower wells, add serum-free medium containing C5a (10-100 nM). Include a negative control with serum-free medium only.

-

In a separate plate, pre-incubate the microglial cell suspension with various concentrations of the C5aR antagonist (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.

-

Add 50 µL of the pre-treated cell suspension to the upper wells of the Boyden chamber.

-

-

Incubation and Analysis:

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 3-4 hours.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix the membrane with methanol and stain with a suitable stain (e.g., Giemsa or DAPI).

-

Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the percentage of inhibition of migration for each antagonist concentration compared to the C5a-only control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration.

-

-

2. Cytokine Release Assay (ELISA)

This protocol measures the inhibitory effect of a C5aR antagonist on C5a-induced pro-inflammatory cytokine production by microglia.

-

Workflow Diagram:

-

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate primary microglia or a microglial cell line in a 96-well tissue culture plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh serum-free medium.

-

Pre-treat the cells with various concentrations of the C5aR antagonist or vehicle for 1 hour.

-

Stimulate the cells with C5a (e.g., 100 nM) for 6-24 hours. Include unstimulated and C5a-only controls.

-

-

ELISA Procedure (for TNF-α, IL-1β, or IL-6):

-

Follow the manufacturer's instructions for the specific cytokine ELISA kit.

-

Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

After another incubation and wash, add streptavidin-HRP.

-

Finally, add the substrate solution and stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.

-

Calculate the concentration of the cytokine in each sample from the standard curve.

-

Determine the percentage of inhibition of cytokine release for each antagonist concentration relative to the C5a-only control.

-

Calculate the IC50 value of the antagonist.

-

-

In Vivo Models

1. Alzheimer's Disease Mouse Model

This protocol describes the oral administration of a C5aR antagonist to a transgenic mouse model of Alzheimer's disease to evaluate its therapeutic efficacy.

-

Workflow Diagram:

-

Detailed Protocol:

-

Animals and Treatment:

-

Use a transgenic mouse model of Alzheimer's disease, such as the Tg2576 or 3xTg model.

-

At an appropriate age (e.g., 12-15 months for Tg2576 mice when amyloid deposition is significant), divide the animals into a treatment group and a vehicle control group.

-

For the treatment group, dissolve the C5aR antagonist in the drinking water. For PMX205, a concentration of 20 µg/mL has been used. The control group receives regular drinking water.

-

Provide the medicated or regular water ad libitum for a period of 2-3 months.

-

Monitor the animals' body weight and water intake regularly.

-

-

Behavioral Assessment:

-

Towards the end of the treatment period, perform behavioral tests to assess cognitive function. The Morris water maze or passive avoidance test are commonly used.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and perfuse with saline.

-

Collect the brains and divide them sagittally. Use one hemisphere for immunohistochemistry and the other for biochemical analysis.

-

For immunohistochemistry, fix the brain hemisphere in 4% paraformaldehyde, cryoprotect in sucrose, and section on a cryostat.

-

Stain brain sections for amyloid plaques (e.g., using Thioflavin S or antibodies against Aβ), activated microglia (e.g., anti-Iba1 or anti-CD45), and astrocytes (e.g., anti-GFAP).

-

Quantify the plaque load and glial activation using image analysis software.

-

For biochemical analysis, homogenize the other brain hemisphere to measure levels of Aβ and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.

-

-

2. Spinal Cord Injury (SCI) Mouse Model

This protocol details the administration of a C5aR antagonist in a mouse model of contusive SCI to evaluate its neuroprotective effects.

-

Detailed Protocol:

-

Animals and SCI Procedure:

-

Use adult female C57BL/6 mice.

-

Perform a laminectomy at the T9 vertebral level to expose the spinal cord.

-

Induce a moderate contusion injury using a spinal cord impactor device.

-

-

Antagonist Administration:

-

The C5aR antagonist (e.g., C5aR-A) or vehicle (saline) is administered via intraperitoneal (i.p.) injection.

-

The first dose is given shortly after the SCI (e.g., 30 minutes post-injury).

-

Continue injections at regular intervals (e.g., every 12 hours) for a defined period (e.g., the first 7 days post-injury).

-

-

Functional and Histological Assessment:

-

Assess locomotor recovery at regular intervals using a standardized scale such as the Basso Mouse Scale (BMS).

-

At the end of the study (e.g., 4-6 weeks post-injury), euthanize the animals and collect the spinal cord tissue.

-

Perform histological analysis on spinal cord sections to assess lesion volume, white matter sparing, and glial scarring (GFAP staining).

-

Immunohistochemistry can also be used to evaluate axonal regeneration and the inflammatory infiltrate.

-

-

Concluding Remarks

The protocols and data presented herein provide a comprehensive framework for researchers to investigate the role of the C5a-C5aR axis in neuroinflammation. The use of specific and potent C5aR antagonists in these well-defined in vitro and in vivo models will undoubtedly contribute to a better understanding of the pathological mechanisms of neuroinflammatory diseases and aid in the development of novel therapeutic interventions. As the field continues to evolve, the adaptation and optimization of these protocols will be crucial for advancing our knowledge in this critical area of research.

References

- 1. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

C5aR-IN-3 in Acute Lung Injury Experimental Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1][2] The complement system, a crucial component of innate immunity, and specifically the C5a-C5aR1 axis, have been identified as key drivers of the inflammatory cascade in ALI.[3][4] The binding of the anaphylatoxin C5a to its receptor, C5aR1 (CD88), on various immune cells, such as neutrophils and macrophages, triggers a potent pro-inflammatory response, including cytokine release, chemotaxis, and the formation of neutrophil extracellular traps (NETs). Consequently, the inhibition of the C5a-C5aR1 signaling pathway presents a promising therapeutic strategy for mitigating the deleterious effects of excessive inflammation in the lungs.

C5aR-IN-3 is a potent, small molecule inhibitor of C5aR1. While specific data on this compound in ALI models is emerging, extensive research on other C5aR1 antagonists, such as W-54011 and neutralizing antibodies, has demonstrated significant therapeutic potential in preclinical ALI models. These studies provide a strong rationale for the investigation of this compound in this context.

These application notes provide a comprehensive overview of the use of C5aR1 inhibitors in experimental ALI models, with a focus on methodologies and data interpretation that can be adapted for the study of this compound.

Signaling Pathway of C5a-C5aR1 in Acute Lung Injury

The binding of C5a to C5aR1 on immune cells initiates a cascade of intracellular signaling events that contribute to the pathogenesis of ALI.

Efficacy of C5aR1 Inhibition in Preclinical ALI Models

Data from studies using the C5aR1 antagonist W-54011 and anti-C5aR1 antibodies in lipopolysaccharide (LPS)-induced and influenza virus-induced ALI models demonstrate a significant reduction in key inflammatory markers and lung injury parameters.

Table 1: Effect of C5aR1 Inhibition on Inflammatory Cytokines in BALF of LPS-Induced ALI Rats

| Treatment Group | IL-1β (pg/mL) | IL-18 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | ~50 | ~20 | ~100 | ~80 |

| LPS | ~250 | ~80 | ~400 | ~350 |

| LPS + W-54011 (1 mg/kg) | ~150 | ~50 | ~250 | ~200 |

| LPS + W-54011 (5 mg/kg) | ~100 | ~30 | ~150 | ~150 |

Data adapted from a study on W-54011 in a rat model of LPS-induced ALI.

Table 2: Effect of C5aR1 Blockade on Inflammatory Mediators in Plasma of Influenza-Induced ALI Mice

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |

| Control | Undetectable | Undetectable | Undetectable | ~50 |

| Influenza Virus | ~150 | ~50 | ~400 | ~300 |

| Influenza Virus + anti-C5aR1 Ab | ~50 | ~20 | ~150 | ~100 |

Data adapted from a study using an anti-C5aR1 antibody in a mouse model of influenza-induced ALI.

Table 3: Lung Injury Parameters Following C5aR1 Inhibition

| ALI Model | Parameter | Control | ALI Model | ALI Model + C5aR1 Inhibitor |

| LPS-induced | Lung Wet/Dry Ratio | ~4.5 | ~6.5 | ~5.0 |

| BALF Protein (mg/mL) | ~0.2 | ~1.0 | ~0.4 | |

| Influenza-induced | Lung Viral Titer (log10 PFU/g) | N/A | ~6.5 | ~5.0 |

| Lung Histopathology Score | 0 | 3-4 (severe) | 1-2 (mild-moderate) |

Data compiled from studies on W-54011 and anti-C5aR1 antibodies.

Experimental Protocols

The following are detailed protocols for inducing ALI in rodents and administering a C5aR1 inhibitor, which can be adapted for this compound.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is widely used to mimic the inflammation seen in gram-negative bacterial pneumonia-induced ALI.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week before the experiment.

-

Inhibitor Administration: Dissolve this compound in a suitable vehicle. Administer the inhibitor (e.g., via intraperitoneal injection) at a predetermined time point before LPS challenge (e.g., 1 hour). A vehicle control group should be included.

-

Anesthesia: Anesthetize the animals.

-